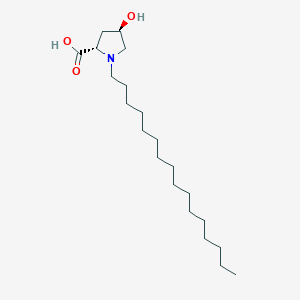
N-Me-Phe-OMe HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-L-phenylalanine methyl ester hydrochloride is an organic compound with the molecular formula C11H16ClNO2. It is a white or off-white crystalline substance that is soluble in water and organic solvents. This compound is known for its stability and is used in various scientific research applications.
Wirkmechanismus
Target of Action
N-Me-Phe-OMe HCl, also known as N-methylated phenylalanine methyl ester hydrochloride, is a derivative of phenylalanine
Mode of Action
It’s synthesized from l-phenylalanine, n-[(1,1-dimethylethoxy)carbonyl]-n-methyl-, methyl ester . The compound is part of a larger molecule, hirsutide, which has shown potent activity against gram-negative bacteria Pseudomonas aeruginosa and Klebsiella pneumoniae .
Result of Action
In the context of hirsutide, a molecule that includes this compound, it has shown potent activity against certain bacteria and demonstrated cytotoxic activity against specific cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-phenylalanine methyl ester hydrochloride typically involves the protection of the amino group of L-phenylalanine methyl ester with a Boc-group. This is followed by N-methylation using methyl iodide and sodium hydride to yield Boc-L-N-methylphenylalanine methyl ester. The Boc-group is then removed using trifluoroacetic acid to obtain the final product .
Industrial Production Methods
Industrial production methods for N-Methyl-L-phenylalanine methyl ester hydrochloride often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-L-phenylalanine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted phenylalanine methyl esters .
Wissenschaftliche Forschungsanwendungen
N-Methyl-L-phenylalanine methyl ester hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is used in the study of protein structure and function, particularly in the investigation of enzyme-substrate interactions.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine methyl ester hydrochloride: Similar in structure but lacks the N-methyl group.
N-Methyl-L-tyrosine methyl ester hydrochloride: Similar but contains an additional hydroxyl group on the aromatic ring.
N-Methyl-L-tryptophan methyl ester hydrochloride: Similar but contains an indole ring instead of a phenyl ring
Uniqueness
N-Methyl-L-phenylalanine methyl ester hydrochloride is unique due to its specific N-methylation, which enhances its stability and alters its interaction with biological targets. This makes it particularly useful in the synthesis of peptides and in the study of enzyme-substrate interactions .
Eigenschaften
IUPAC Name |
methyl (2S)-2-(methylamino)-3-phenylpropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718689 |
Source


|
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19460-86-7 |
Source


|
| Record name | Methyl N-methyl-L-phenylalaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














